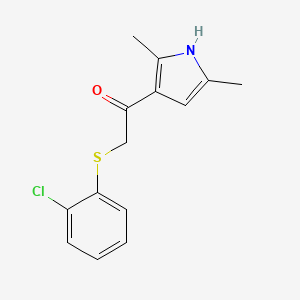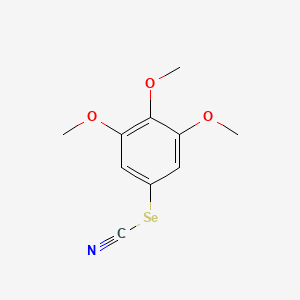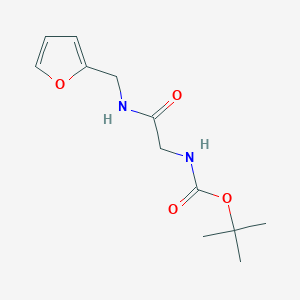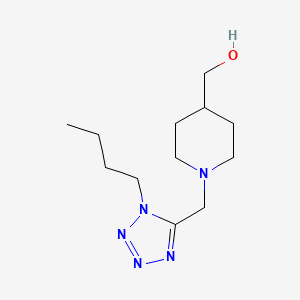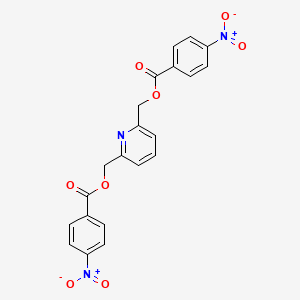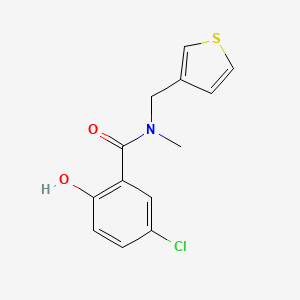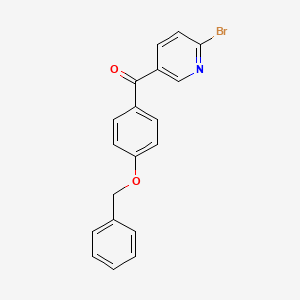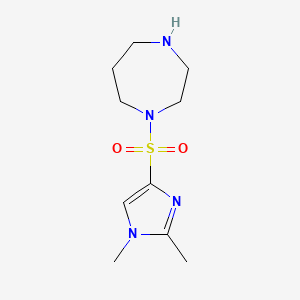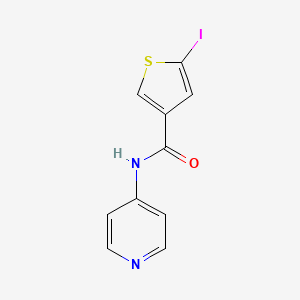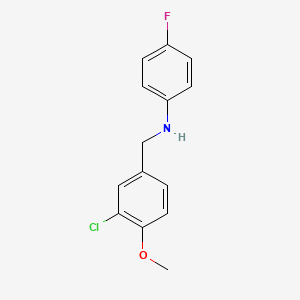![molecular formula C11H13N3O2S B14909001 n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
n-[2-(8-Quinolinyl)ethyl]sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(8-Quinolinyl)ethyl]sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a quinoline ring through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(8-Quinolinyl)ethyl]sulfamide typically involves the reaction of 8-quinolineethanol with sulfamide under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the sulfamide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
n-[2-(8-Quinolinyl)ethyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to its corresponding amine and alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-[2-(8-Quinolinyl)ethyl]sulfamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of n-[2-(8-Quinolinyl)ethyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can result in various therapeutic effects, depending on the target enzyme and the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
n-[2-(8-Quinolinyl)ethyl]sulfamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Unlike other sulfonamides, it has the potential to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
8-[2-(sulfamoylamino)ethyl]quinoline |
InChI |
InChI=1S/C11H13N3O2S/c12-17(15,16)14-8-6-10-4-1-3-9-5-2-7-13-11(9)10/h1-5,7,14H,6,8H2,(H2,12,15,16) |
InChI Key |
SWOTXJJEYSHSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNS(=O)(=O)N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


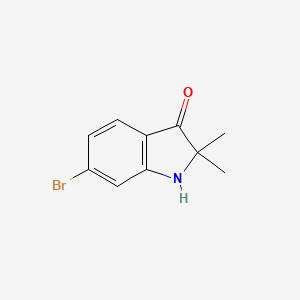
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
